8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a chlorine atom at the 8th position and a cyclobutylmethyl group at the 3rd position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in inhibiting certain enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as kinases. It inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other triazolopyrazine derivatives, such as:
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound has a similar core structure but lacks the chlorine and cyclobutylmethyl substituents, which may result in different biological activities.
3-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine: This derivative has a cyclopropylmethyl group instead of a cyclobutylmethyl group, potentially affecting its chemical reactivity and biological properties
The unique structural features of this compound, such as the presence of the chlorine atom and the cyclobutylmethyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H11ClN4 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
8-chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H11ClN4/c11-9-10-14-13-8(6-7-2-1-3-7)15(10)5-4-12-9/h4-5,7H,1-3,6H2 |
InChI Key |
MWRIKOPMVAVBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2=NN=C3N2C=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.